(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGDLFTYNVSOS-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via selective hydroxylation using reagents like osmium tetroxide or through catalytic hydrogenation.
Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation of a suitable intermediate, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Sulfonamide Bond Cleavage and Modification
The sulfonamide group (-SO₂-NR₂) undergoes cleavage under acidic conditions. This reaction is critical for modifying the compound’s core structure:
-
Reagents/Conditions : Trifluoroacetic acid (TFA) with triethylsilane (Et₃SiH) at 0–80°C .
-
Mechanism : Acidic cleavage followed by desulfonation yields intermediates for further functionalization.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Sulfonamide cleavage | TFA, Et₃SiH, 0–80°C | Deprotected pyrrolidine intermediate |
Hydroxyl Group Derivatization
The C4 hydroxyl group participates in protection/deprotection strategies and substitution reactions:
-
Silylation : Hexamethyldisilazane (HMDS) at 140°C forms a trimethylsilyl (TMS) ether .
-
Sulfonation : Subsequent reaction with sulfonyl chlorides (e.g., RSO₂Cl) in tetrahydrofuran (THF) .
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Silylation | HMDS, 140°C | TMS-protected hydroxyl group | |
| Sulfonation | RSO₂Cl, THF | Sulfonated pyrrolidine derivative |
Carboxylic Acid Functionalization
The carboxylic acid group is reactive toward hydrazide formation and esterification:
-
Hydrazide Synthesis : Preactivation with N-hydroxy-2-pyridone and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (CH₂Cl₂), followed by reaction with hydrazines .
-
Esterification : Alkylation with alkyl halides (R-X) in dimethylformamide (DMF) using sodium hydride (NaH) .
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Hydrazide formation | DCC, N-hydroxy-2-pyridone, CH₂Cl₂ | Hydrazide derivative | |
| Esterification | R-X, NaH, DMF | Carboxylic acid ester |
Cyclization Reactions
Intramolecular cyclization enables the formation of bicyclic structures:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Cyclization | α-Bromo-alkanoyl chloride, NaH/DMF | Bicyclic pyrrolidine derivative |
Thiol Group Deprotection
Protected thiols (e.g., trityl or PMB groups) are deprotected for downstream applications:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Thiol deprotection | TFA, Et₃SiH, 0–80°C | Free thiol intermediate |
Analytical Validation
Key techniques confirm reaction outcomes:
-
NMR Spectroscopy : Monitors functional group transformations (e.g., sulfonamide cleavage).
-
HPLC : Ensures purity (>95%) of intermediates and final products.
Scientific Research Applications
Antidiabetic Agents
(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has been investigated for its potential use as an antidiabetic agent. Its mechanism of action involves modulation of glucose metabolism and insulin sensitivity, making it suitable for the treatment of type 2 diabetes. The compound operates in a glucose-dependent manner, which can help mitigate the risk of hypoglycemia often associated with traditional antidiabetic medications .
Inhibitors of Enzymatic Activity
This compound is also studied for its role as an inhibitor of specific enzymes related to metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, this compound can enhance the levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis .
Research on Protein Interactions
In biochemical research, this compound is utilized to study protein-ligand interactions. Its sulfonamide group allows for specific binding to target proteins, facilitating the exploration of structure-activity relationships (SAR) in drug design .
Case Study 1: Antidiabetic Effects
A study published in a peer-reviewed journal evaluated the efficacy of this compound in diabetic animal models. The results indicated significant reductions in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Enzyme Inhibition
Another study focused on the compound’s inhibition of DPP-IV activity. In vitro assays demonstrated that the compound effectively inhibited DPP-IV with an IC50 value indicating potency comparable to existing DPP-IV inhibitors used in clinical settings. This study highlights the compound's potential for further development into a pharmaceutical agent targeting metabolic disorders .
Mechanism of Action
The mechanism of action of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonyl Group
Modifications to the Pyrrolidine Core
Functional Group Replacements
Physicochemical Comparison
Biological Activity
(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of diabetes treatment and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₉H₈FNO₄S
- Molecular Weight : 233.23 g/mol
- CAS Number : 349-88-2
The presence of a fluorobenzenesulfonyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The primary mechanism of action for this compound is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones such as GLP-1. Inhibition of DPP-IV leads to increased levels of GLP-1, which plays a crucial role in glucose metabolism and insulin secretion, thereby providing therapeutic benefits in type 2 diabetes management.
Key Findings on DPP-IV Inhibition
- Inhibition Potency : The compound exhibits an IC₅₀ value of approximately 5.34 nM against DPP-IV, indicating high potency in inhibiting this enzyme .
- Selectivity : It shows significant selectivity against related peptidases such as DPP-8 and DPP-9, with selectivity ratios exceeding 600-fold .
Biological Activity in Cancer Models
Recent studies have also explored the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity against COLO201 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The compound induced cell cycle arrest in specific phases depending on the concentration used .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Concentration (µM) | Proliferation Index (%) | Cell Cycle Phase Arrest |
|---|---|---|---|
| COLO201 | 10 | 35 | G2/M |
| MDA-MB-231 | 30 | Decreased | G0/G1 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies conducted in animal models indicate favorable absorption and distribution characteristics for this compound. A single oral dose resulted in significant inhibition of plasma DPP-IV activity and improved glucose tolerance in Zucker fatty rats .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In a controlled study involving Zucker rats, administration of the compound led to a marked increase in active GLP-1 levels and improved insulin secretion during glucose tolerance tests .
- Oncological Applications : A study reported that treatment with the compound resulted in reduced tumor growth rates in xenograft models of breast cancer, suggesting its potential as an adjunct therapy alongside traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 4-fluorobenzenesulfonyl group into pyrrolidine derivatives?
- Methodological Answer : The fluorobenzenesulfonyl group can be introduced via sulfonylation of the pyrrolidine nitrogen using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Protection of the hydroxyl group (e.g., tert-butyldimethylsilyl ether) prior to sulfonylation prevents undesired side reactions . Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality. Optimization of reaction time (12–24 h) and temperature (0–25°C) is critical to minimize epimerization at the stereogenic centers.
Q. How can the purity and stereochemical integrity of this compound be validated after synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H or OD-H columns) resolves enantiomeric impurities. Nuclear magnetic resonance (NMR) analysis, particularly NMR, confirms the presence of the fluorobenzenesulfonyl group, while - HSQC correlations verify the (2S,4R) configuration. Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What safety precautions are recommended for handling hygroscopic intermediates during synthesis?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption. Use desiccants (e.g., silica gel) in storage environments. During weighing, employ gloveboxes or controlled humidity chambers (<30% RH). Personal protective equipment (PPE), including nitrile gloves and EN166-certified safety goggles, is mandatory .
Advanced Research Questions
Q. How do substituents on the pyrrolidine ring influence conformational stability and biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., 4-chlorobenzyl, 4-difluoromethyl, or 4-OCFH derivatives) reveal that bulky substituents at the 4-position restrict ring puckering, favoring a C-exo conformation. This conformational bias enhances hydrophobic interactions in receptor binding pockets. Molecular dynamics simulations (AMBER or CHARMM force fields) and X-ray crystallography are used to correlate substituent effects with bioactivity .
Q. What strategies mitigate diastereomer formation during reductive amination of aldehyde intermediates derived from this compound?
- Methodological Answer : Poor solubility of iminium salts in nonpolar solvents (e.g., toluene) can lead to enamine byproducts. Using polar aprotic solvents (DMF or DMSO) and additives like molecular sieves (3Å) improves intermediate stability. Catalytic hydrogenation (Pd/C or PtO) under high pressure (50–100 psi H) ensures complete reduction to the desired tertiary amine .
Q. How does this compound serve as a scaffold for dual-target ligands in analgesic development?
- Methodological Answer : The hydroxyl and carboxylic acid groups enable functionalization via esterification or amidation to introduce pharmacophores targeting dopamine D3 (D3R) and μ-opioid (MOR) receptors. For example, coupling with a MOR agonist moiety (e.g., fentanyl-derived fragments) and a D3R antagonist (e.g., SB-277011-A analogs) creates bifunctional ligands. In vitro binding assays (radioligand displacement) and in vivo analgesic models (tail-flick test) validate dual activity .
Q. What analytical approaches resolve discrepancies in solubility data between this compound and its hydroxyproline analogs?
- Methodological Answer : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility. LogP calculations (CLOGP software) and experimental shake-flask methods (octanol/water partitioning) quantify hydrophobicity. Compared to L-hydroxyproline (logP = -1.5), the fluorobenzenesulfonyl group increases logP by ~2.5 units, reducing aqueous solubility but enhancing membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
